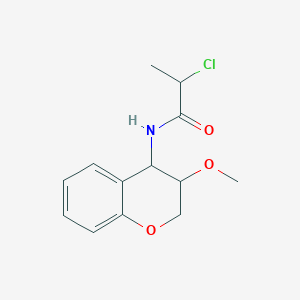
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide, also known as CM-11, is a synthetic compound that belongs to the class of cannabimimetic indoles. It is a potent agonist of the cannabinoid receptor CB1 and has been used in scientific research to investigate the physiological and biochemical effects of CB1 activation.
作用机制
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects:
Activation of the CB1 receptor by 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of synaptic plasticity. 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide has also been shown to have analgesic, anti-inflammatory, and anti-emetic effects, as well as potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
实验室实验的优点和局限性
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor, as well as its ability to penetrate the blood-brain barrier. However, limitations include its potential toxicity and the need for caution in its use due to its potential for abuse.
未来方向
There are several future directions for research on 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to investigate the potential side effects and toxicity of 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide, as well as its potential for abuse and addiction. Finally, research is needed to investigate the potential use of 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide as a tool for studying the role of the CB1 receptor in various physiological and biochemical processes.
合成方法
The synthesis of 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide involves the reaction of 3-methoxy-3,4-dihydro-2H-chromen-4-ylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide.
科学研究应用
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide has been used in scientific research to investigate the role of CB1 activation in various physiological and biochemical processes. It has been shown to have analgesic, anti-inflammatory, and anti-emetic effects, as well as potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(14)13(16)15-12-9-5-3-4-6-10(9)18-7-11(12)17-2/h3-6,8,11-12H,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGVRDMDTKJSFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(COC2=CC=CC=C12)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)
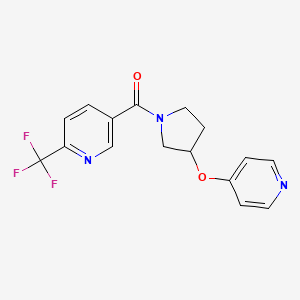

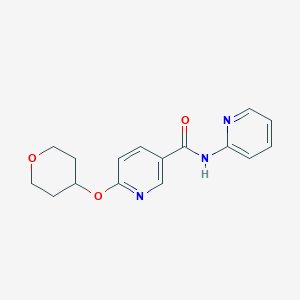
![5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2415996.png)
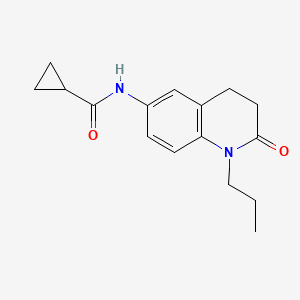
![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)
![2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2416003.png)
![ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2416004.png)
![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)
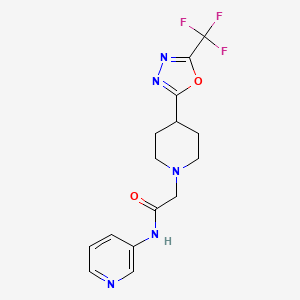
![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2416009.png)
